molecular formula C23H29FN4O3 B12383043 Antitrypanosomal agent 20

Antitrypanosomal agent 20

Cat. No.: B12383043
M. Wt: 428.5 g/mol
InChI Key: FWSUTZQNTIMKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 20 typically involves multiple steps, starting from acyclic starting materials. For instance, benzylidene acetones and ammonium thiocyanates can be used as precursors . The synthesis process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Antitrypanosomal agent 20 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Antitrypanosomal agent 20 has a wide range of applications in scientific research:

Properties

Molecular Formula

C23H29FN4O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[N-(2-ethylphenyl)-N'-(2-morpholin-4-ylethyl)carbamimidoyl]-4-fluoro-3-methoxybenzamide

InChI

InChI=1S/C23H29FN4O3/c1-3-17-6-4-5-7-20(17)26-23(25-10-11-28-12-14-31-15-13-28)27-22(29)18-8-9-19(24)21(16-18)30-2/h4-9,16H,3,10-15H2,1-2H3,(H2,25,26,27,29)

InChI Key

FWSUTZQNTIMKGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=NCCN2CCOCC2)NC(=O)C3=CC(=C(C=C3)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.